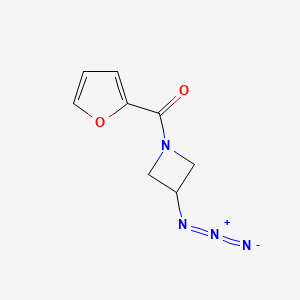
(3-叠氮代氮杂环丁-1-基)(呋喃-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Azidoazetidin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Azidoazetidin-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Azidoazetidin-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质酪氨酸激酶抑制
呋喃-2-基(苯基)甲酮衍生物已被合成并研究了它们的体外蛋白质酪氨酸激酶抑制活性。其中一些衍生物表现出有希望的活性,与已知的抑制剂(如染料木素)相当甚至优于它们。这些发现表明在开发靶向蛋白质酪氨酸激酶的新治疗剂中的潜在应用,蛋白质酪氨酸激酶在包括细胞生长和分化在内的各种细胞过程中起着至关重要的作用 (Feilang Zheng 等人,2011).
血管平滑肌细胞增殖抑制
合成了一系列新的呋喃-2-基(苯基)甲酮,并评估了它们在体外抑制血管平滑肌细胞 (VSMC) 增殖的能力。几种化合物表现出显着的抑制活性,表明在预防或治疗与异常 VSMC 增殖相关的疾病(如动脉粥样硬化和再狭窄)中具有潜在应用 (李庆山,2011).
环戊烯酮的合成
呋喃-2-基(甲酮)衍生物被用于氮杂-Piancatelli 重排反应中,以合成反式-4,5-二取代环戊烯酮衍生物。这一过程突出了呋喃-2-基(甲酮)衍生物在有机合成中的用途,特别是在构建复杂的环戊烯酮结构方面,环戊烯酮结构在各种化学和制药应用中很有价值 (B. Reddy 等人,2012).
抗菌活性
合成了二萘[2,1-b]呋喃-2-基-甲酮及其肟衍生物,并测试了它们对各种细菌和真菌的抗菌活性。虽然这些化合物表现出较弱的抗菌活性,但这项研究说明了呋喃-2-基(甲酮)衍生物在开发新的抗菌剂中的潜力,这在抗生素耐药性不断上升的情况下至关重要 (C. Kırılmış 等人,2009).
腐蚀抑制
对呋喃-2-基(甲酮)衍生物的研究还延伸到工业应用,例如防止金属腐蚀。诸如[4-(4-氨基苯-1-磺酰)哌嗪-1-基)(呋喃-2-基)甲酮之类的化合物已经过研究,以了解它们在酸性介质中抑制低碳钢腐蚀的功效,显示出作为腐蚀抑制剂的希望。这种应用在金属寿命和完整性至关重要的行业中很重要 (P. Singaravelu & N. Bhadusha,2022).
属性
IUPAC Name |
(3-azidoazetidin-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-11-10-6-4-12(5-6)8(13)7-2-1-3-14-7/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEQUBZRJVHEPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

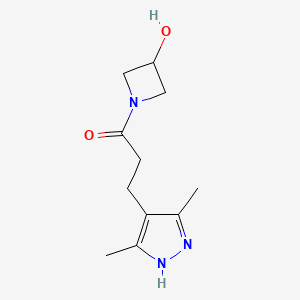
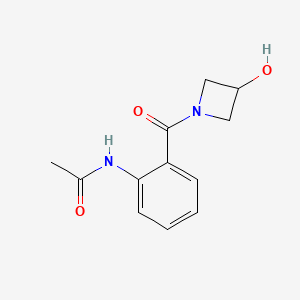
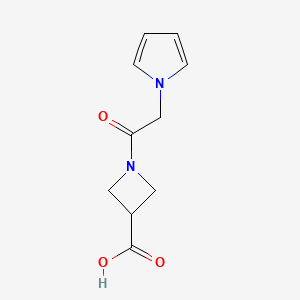
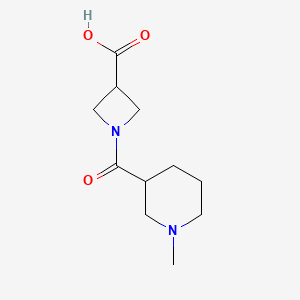
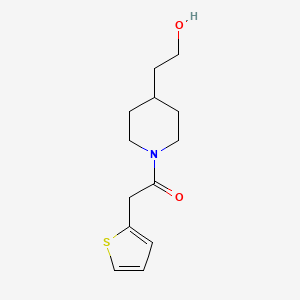
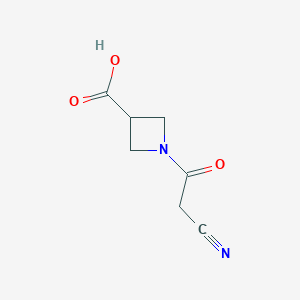
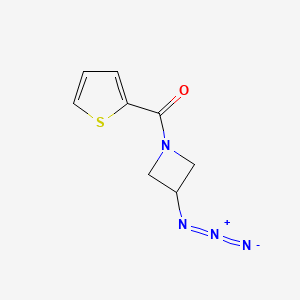
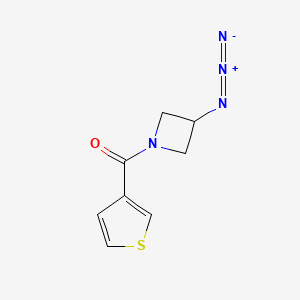

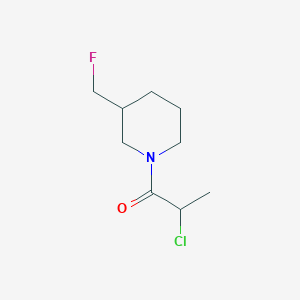
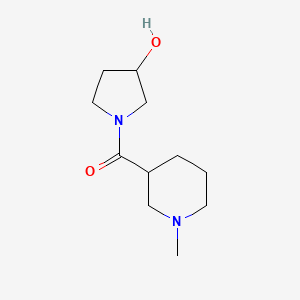

![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)
